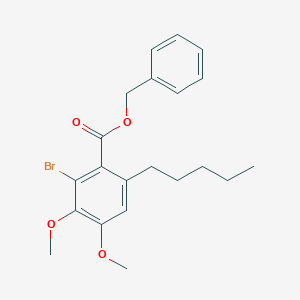
Benzyl 2-bromo-3,4-dimethoxy-6-pentylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 2-bromo-3,4-dimethoxy-6-pentylbenzoate is an organic compound that belongs to the class of substituted benzoates. This compound is characterized by the presence of a benzyl group, a bromine atom, two methoxy groups, and a pentyl chain attached to a benzoate core. Its unique structure makes it an interesting subject for various chemical reactions and applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-bromo-3,4-dimethoxy-6-pentylbenzoate typically involves multi-step organic reactions. One common method includes the bromination of 3,4-dimethoxybenzoic acid followed by esterification with benzyl alcohol. The reaction conditions often involve the use of bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) for the bromination step. The esterification can be carried out using a dehydrating agent like thionyl chloride (SOCl2) or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Industrial methods also focus on optimizing reaction conditions to minimize by-products and ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Benzyl 2-bromo-3,4-dimethoxy-6-pentylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The ester group can be reduced to form alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Major Products:
- Substitution reactions yield various substituted benzoates.
- Oxidation reactions produce aldehydes or carboxylic acids.
- Reduction reactions result in alcohols.
Applications De Recherche Scientifique
Benzyl 2-bromo-3,4-dimethoxy-6-pentylbenzoate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme inhibition and receptor binding.
Industry: It serves as a precursor for the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzyl 2-bromo-3,4-dimethoxy-6-pentylbenzoate involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and methoxy groups play a crucial role in binding to active sites, thereby modulating the activity of the target molecules. The pentyl chain contributes to the compound’s hydrophobic interactions, enhancing its affinity for lipid membranes and hydrophobic pockets within proteins.
Comparaison Avec Des Composés Similaires
- Benzyl 2-bromo-3,4-dimethoxybenzoate
- Benzyl 2-bromo-3,4-dimethoxy-6-hexylbenzoate
- Benzyl 2-chloro-3,4-dimethoxy-6-pentylbenzoate
Uniqueness: Benzyl 2-bromo-3,4-dimethoxy-6-pentylbenzoate stands out due to the specific combination of its substituents. The presence of both bromine and methoxy groups provides unique reactivity patterns, making it a versatile compound for various chemical transformations. The pentyl chain also imparts distinct physicochemical properties, influencing its solubility and interaction with biological targets.
Propriétés
Numéro CAS |
63529-48-6 |
|---|---|
Formule moléculaire |
C21H25BrO4 |
Poids moléculaire |
421.3 g/mol |
Nom IUPAC |
benzyl 2-bromo-3,4-dimethoxy-6-pentylbenzoate |
InChI |
InChI=1S/C21H25BrO4/c1-4-5-7-12-16-13-17(24-2)20(25-3)19(22)18(16)21(23)26-14-15-10-8-6-9-11-15/h6,8-11,13H,4-5,7,12,14H2,1-3H3 |
Clé InChI |
KAXJSOCZJRDCLX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=CC(=C(C(=C1C(=O)OCC2=CC=CC=C2)Br)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzoic acid;2-[(4-chlorophenyl)methyl]phenol](/img/structure/B14515312.png)

![N-{4-Chloro-6-[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}-N'-ethylurea](/img/structure/B14515322.png)

![N,N-Dimethyl-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethan-1-amine](/img/structure/B14515326.png)
![2-[(4-Anilinophenyl)(propan-2-yl)amino]ethan-1-ol](/img/structure/B14515334.png)
![N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-threonine](/img/structure/B14515342.png)

![2(3H)-Benzothiazolethione, 3-[[(2-nitrophenyl)amino]methyl]-](/img/structure/B14515353.png)




![N-{[2-(1H-Pyrrol-1-yl)thiophen-3-yl]methyl}thiophene-2-carboxamide](/img/structure/B14515396.png)
